The primary sources of hyoscyamine are plants within the Solanaceae family. The alkaloid is synthesized in the roots and leaves of these plants, where it plays a role in their defense mechanisms against herbivores. Notably, Datura stramonium has been extensively studied for its hyoscyamine content due to its high concentration of this alkaloid.
Hyoscyamine is classified as a tertiary amine and a tropane alkaloid. It is chemically related to scopolamine, another well-known tropane alkaloid, differing primarily in its stereochemistry. Hyoscyamine exists in two enantiomeric forms: the naturally occurring (S)-hyoscyamine and the (R)-enantiomer, which is less common.
Hyoscyamine can be synthesized both through natural extraction from plant sources and via chemical synthesis. The natural extraction typically involves solvent extraction methods from plant materials, while synthetic methods may include:
In laboratory settings, hyoscyamine extraction often employs techniques like gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) for quantification and analysis . For instance, extraction protocols typically involve grinding plant material followed by solvent extraction using chloroform or methanol mixtures .
Hyoscyamine has the molecular formula and a molar mass of approximately 255.38 g/mol. The structure features a bicyclic tropane ring with a hydroxyl group and an ester functional group.
Hyoscyamine undergoes several chemical reactions that are significant for its pharmacological activity:
These reactions are often studied under controlled laboratory conditions to understand the stability and reactivity of hyoscyamine in different environments .
Hyoscyamine exerts its effects primarily through antagonism at muscarinic acetylcholine receptors. Upon administration, it competes with acetylcholine for binding sites on these receptors, leading to:
The pharmacodynamics of hyoscyamine indicate that its effects can vary based on dosage and individual sensitivity, making it essential for medical applications to be carefully monitored.
Relevant analyses often involve spectroscopic techniques to determine purity and concentration levels during research or pharmaceutical preparations .
Hyoscyamine has several scientific uses:
Given its diverse applications, ongoing research continues to explore new therapeutic potentials for hyoscyamine while addressing safety concerns associated with its use due to toxicity at high doses .
Hyoscyamine biosynthesis initiates from the amino acids ornithine and phenylalanine. Ornithine undergoes decarboxylation by ornithine decarboxylase to form putrescine. Putrescine N-methyltransferase then catalyzes S-adenosylmethionine-dependent methylation, yielding N-methylputrescine. This intermediate is oxidized by N-methylputrescine oxidase to form 4-methylaminobutanal, which cyclizes spontaneously into the N-methylpyrrolinium cation. A pivotal step involves the condensation of this cation with malonyl-CoA, mediated by pyrrolidine ketide synthase—an atypical type III polyketide synthase that performs only one round of malonyl-CoA elongation. Structural studies reveal that pyrrolidine ketide synthase contains an active-site arginine residue (R134) and serine residue (S340) that form hydrogen bonds with the carboxy group of the 4-carboxy-3-oxobutanoyl intermediate, preventing further elongation and ensuring pathway specificity [2]. The resulting 3-oxoglutaric acid intermediate undergoes non-enzymatic Mannich condensation with the N-methylpyrrolinium cation, forming racemic 4-(1-methyl-2-pyrrolidinyl)-3-oxobutanoic acid [2]. Cytochrome P450 tropinone synthase (CYP82M3) subsequently oxidizes and cyclizes this compound into tropinone. Tropinone reductase I then stereoselectively reduces tropinone to tropine, the esterification substrate for hyoscyamine formation [7] [9].
Table 1: Core Enzymes in Early Hyoscyamine Biosynthesis
Enzyme | Function | Unique Mechanism |
---|---|---|
Putrescine N-methyltransferase | Methylates putrescine | Commits putrescine to alkaloid synthesis |
Pyrrolidine ketide synthase | Condenses N-methylpyrrolinium with malonyl-CoA | Catalyzes single malonyl-CoA addition; R134/S340 gatekeeping prevents over-elongation |
Tropinone synthase (CYP82M3) | Converts 4-(1-methyl-2-pyrrolidinyl)-3-oxobutanoic acid to tropinone | P450-mediated oxidation/cyclization |
Tropinone reductase I | Reduces tropinone to tropine | Stereospecific 3α-reduction |
Genomic analyses reveal that tropinone synthase and tropinone reductase I reside in a conserved gene cluster in tropane alkaloid-producing Solanaceae species. This cluster exhibits synteny across Atropa belladonna, Datura stramonium, and Brugmansia arborea, suggesting deep evolutionary conservation. Gene duplication events, particularly of tropinone reductase I, have expanded this cluster in some species, enhancing metabolic flux toward tropine [4] [7].
The penultimate step in hyoscyamine biosynthesis involves the stereochemical rearrangement of littorine to hyoscyamine aldehyde, catalyzed exclusively by cytochrome P450 CYP80F1. This enzyme, identified initially in Hyoscyamus niger, exhibits dual functionality: it hydroxylates the R-isomer of littorine at the C6′ position, followed by a radical-mediated cleavage of the C6′–C7′ bond, triggering rearrangement into hyoscyamine aldehyde. Crucially, CYP80F1 cannot process the S-enantiomer of littorine, explaining the strict stereospecificity of hyoscyamine biosynthesis [3]. Functional characterization via virus-induced gene silencing in Hyoscyamus niger roots demonstrated that CYP80F1 suppression reduces hyoscyamine accumulation by 85% while causing littorine to accumulate, confirming its non-redundant role [3].
Table 2: Functional Characterization of CYP80F1
Activity | Substrate | Product | Key Residues | Tissue Localization |
---|---|---|---|---|
C6′-Hydroxylation | (R)-Littorine | 6′-Hydroxylittorine | Heme-binding domain | Root pericycle |
Rearrangement | 6′-Hydroxylittorine | Hyoscyamine aldehyde | Thr302, Ala305 | Limited to young roots |
Immunolocalization studies using monoclonal antibodies confirm that CYP80F1 is exclusively expressed in the pericycle cells of young roots undergoing primary growth. This compartmentalization disappears in mature roots after secondary growth initiation, explaining the developmental regulation of hyoscyamine biosynthesis [6]. Mutational analysis further reveals that threonine residue 302 and alanine residue 305 in the substrate recognition site are critical for the rearrangement activity, as their substitution abolishes hyoscyamine aldehyde formation [3].
Hyoscyamine production occurs in phylogenetically dispersed Solanaceae lineages, including Datureae (e.g., Datura stramonium), Hyoscyaminae (e.g., Hyoscyamus niger, Atropa belladonna), and Mandragorinae (e.g., Mandragora caulescens). Genomic comparisons reveal that all three lineages share orthologs of the core biosynthetic enzymes, including putrescine N-methyltransferase, pyrrolidine ketide synthase, tropinone synthase, littorine synthase, and CYP80F1. However, non-producing species like Lycium chinense exhibit pseudogenization or complete loss of littorine synthase and CYP80F1 genes—key enzymes dedicated to hyoscyamine formation [4] [7]. Synteny analysis demonstrates that the tropinone synthase-tropinone reductase I gene cluster is conserved across producing and non-producing species, but the littorine synthase locus shows genomic erosion in non-producers due to transposable element insertions and frameshift mutations [7].
Table 3: Distribution of Hyoscyamine Pathway Genes in Solanaceae
Species | Tropinone Synthesis Cluster | Littorine Synthase | CYP80F1 | Hyoscyamine Production |
---|---|---|---|---|
Atropa belladonna | Intact | Functional | Functional | High (0.1–1.5% dry weight) |
Datura stramonium | Intact (duplicated) | Functional | Functional | High |
Scopolia lurida | Intact | Functional | Functional | Very high (1.5% dry weight) |
Lycium chinense | Degraded | Pseudogene | Lost | Undetectable |
Expression profiling indicates divergence in transcriptional regulation: Scopolia lurida shows 5-fold higher littorine synthase expression in roots compared to Atropa belladonna, correlating with its superior hyoscyamine yield (1.5% dry weight versus 0.5–1.0%). Additionally, Hyoscyamus niger exhibits stronger promoter activity for hyoscyamine 6β-hydroxylase, favoring scopolamine synthesis over hyoscyamine accumulation [10]. These data support independent evolutionary losses of the hyoscyamine pathway in non-producing clades rather than convergent evolution [4].
Engineering hyoscyamine production focuses on three strategies: (1) overexpression of rate-limiting enzymes; (2) spatial retargeting of enzymes to optimize substrate channeling; and (3) microbial biosynthesis. In plant systems, hairy root cultures of Scopolia lurida transformed with Agrobacterium rhizogenes show a 2.3-fold increase in hyoscyamine titers when engineered to overexpress putrescine N-methyltransferase and littorine synthase. Silencing endogenous glucosidases (e.g., EGH1 in yeast) further prevents deglycosylation of phenyllactylglucose, increasing littorine precursor availability [8] [10].
Table 4: Metabolic Engineering Strategies for Hyoscyamine Enhancement
Host System | Engineering Approach | Key Modifications | Outcome |
---|---|---|---|
Scopolia lurida hairy roots | Overexpression of SlH6H and HnH6H | Constitutive 35S promoter driving H6H | 2.1-fold scopolamine increase |
Saccharomyces cerevisiae | Modular pathway assembly | Vacuolar targeting of littorine synthase; EGH1 knockout | 1.5 mg/L hyoscyamine de novo |
Nicotiana benthamiana | Transient expression of cocaine pathway enzymes | Erythroxylum coca PYKS and methyltransferase | 0.3 μg/g hyoscyamine intermediate |
Microbial production in Saccharomyces cerevisiae requires overcoming enzymatic incompatibilities. Littorine synthase—a serine carboxypeptidase-like acyltransferase—is nonfunctional in yeast cytosol but becomes active when trafficked to the vacuole using a vacuolar targeting signal. Combining this with Wickerhamia fluorescens phenylpyruvate reductase (improving phenyllactate supply 80-fold) and Hyoscyamus niger hyoscyamine dehydrogenase (newly discovered for aldehyde reduction) enabled de novo hyoscyamine synthesis at 1.5 mg/L [8]. A breakthrough involved identifying hyoscyamine dehydrogenase via functional genomics; this enzyme reduces hyoscyamine aldehyde to hyoscyamine and is absent in earlier pathway reconstructions [8]. Future efforts will require transporter engineering to mitigate intermediate toxicity and enhance titers.
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